2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate
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Overview
Description
2-(2,3-Dihydro-1H-indole-1-carbonyl)phenyl acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-(2,3-Dihydro-1H-indole-1-carbonyl)phenyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydroindole with phenyl acetate under specific conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-(2,3-Dihydro-1H-indole-1-carbonyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,3-Dihydro-1H-indole-1-carbonyl)phenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-indole-1-carbonyl)phenyl acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(2,3-Dihydro-1H-indole-1-carbonyl)phenyl acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth. What sets 2-(2,3-Dihydro-1H-indole-1-carbonyl)phenyl acetate apart is its unique structure, which allows for specific interactions and applications in various fields of research and industry.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
[2-(2,3-dihydroindole-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C17H15NO3/c1-12(19)21-16-9-5-3-7-14(16)17(20)18-11-10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3 |
InChI Key |
JCUNELIPSKDUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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